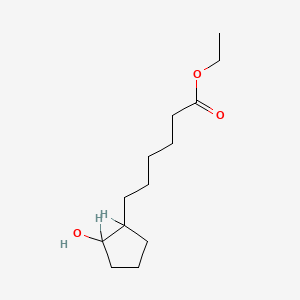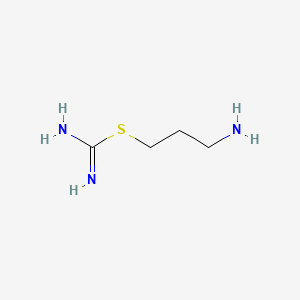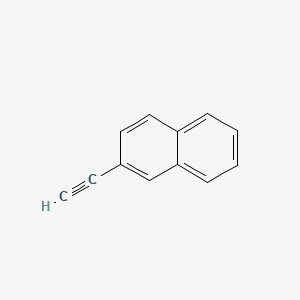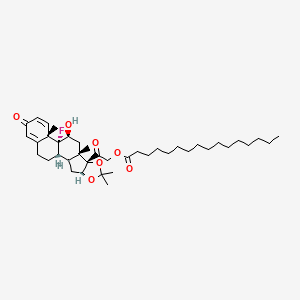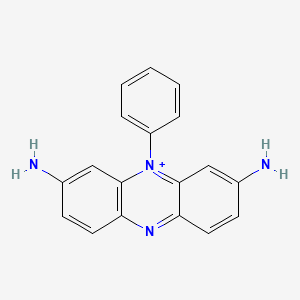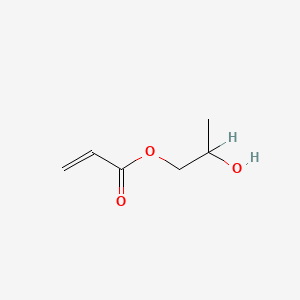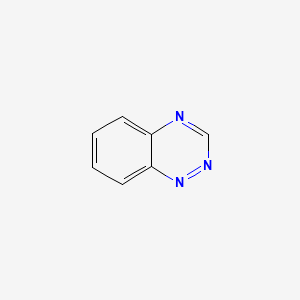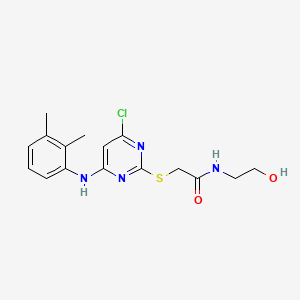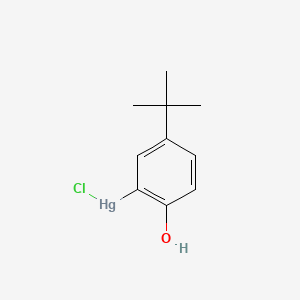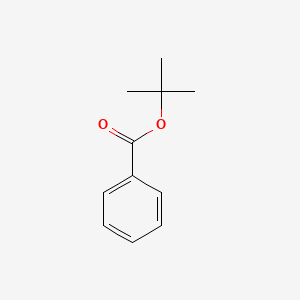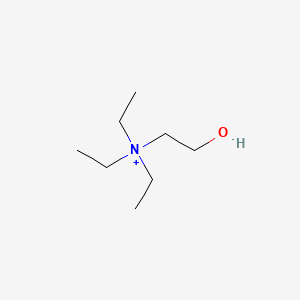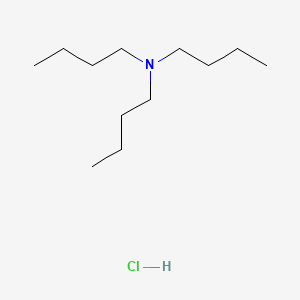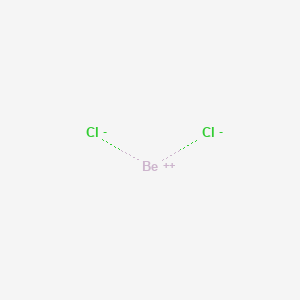
Beryllium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beryllium chloride is an inorganic compound with the chemical formula BeCl₂. It is a colorless, hygroscopic solid that dissolves well in many polar solvents. This compound is known for its similarities to aluminum chloride due to the diagonal relationship between beryllium and aluminum in the periodic table .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized by reacting beryllium metal with chlorine gas at high temperatures (around 250°C):
Direct Chlorination: Be+Cl2→BeCl2
Another method involves the carbothermal reduction of beryllium oxide in the presence of chlorine gas at temperatures between 700-900°C:Carbothermal Reduction: BeO+Cl2+C→BeCl2+CO
Beryllium can also react with hydrogen chloride gas to form this compound:Reaction with Hydrogen Chloride: Be+2HCl→BeCl2+H2
Industrial Production Methods:
Reflux Method:
Types of Reactions:
- this compound can undergo substitution reactions with various reagents. For example, it reacts with silver nitrate to form beryllium nitrate and silver chloride:
Substitution Reactions: BeCl2+2AgNO3→Be(NO3)2+2AgCl
Common Reagents and Conditions:
Silver Nitrate: Used in substitution reactions to form beryllium nitrate.
Hydrogen Chloride: Used in the preparation of this compound from beryllium metal.
Major Products:
Beryllium Nitrate: Formed from the reaction with silver nitrate.
Hydrogen Gas: Formed during the reaction with hydrogen chloride.
Applications De Recherche Scientifique
Beryllium chloride has several applications in scientific research and industry:
Catalyst: It is used as a catalyst in organic synthesis reactions.
Reagent: Employed as a reagent in laboratory experiments.
Electrolytes: Used as a component in electrolytes for batteries.
Production of Beryllium Metal: Primarily used in the production of beryllium metal, which is lightweight and has excellent thermal and electrical conductivity.
Mécanisme D'action
The mechanism of action of beryllium chloride involves its ability to form coordination complexes with various ligands. These complexes can interact with biomolecules, potentially leading to biological effects. For example, beryllium ions can inhibit cyclin-dependent kinases, preventing the phosphorylation of the protein Rb and thereby affecting the activation of the E2F transcription factor .
Comparaison Avec Des Composés Similaires
- Beryllium Fluoride (BeF₂)
- Beryllium Bromide (BeBr₂)
- Beryllium Iodide (BeI₂)
Comparison:
- Beryllium Fluoride: Similar to beryllium chloride in terms of hygroscopic nature and solubility in polar solvents. it has different reactivity and applications.
- Beryllium Bromide and Iodide: These compounds share similar structural properties with this compound but differ in their reactivity and specific uses due to the nature of the halide ions involved .
This compound stands out due to its unique combination of properties, making it valuable in various industrial and research applications.
Propriétés
Numéro CAS |
7787-47-5 |
|---|---|
Formule moléculaire |
BeCl2 |
Poids moléculaire |
79.92 g/mol |
Nom IUPAC |
beryllium;dichloride |
InChI |
InChI=1S/Be.2ClH/h;2*1H/q+2;;/p-2 |
Clé InChI |
LWBPNIJBHRISSS-UHFFFAOYSA-L |
Impuretés |
Beryllium chloride-purities: 97-99.5%; impurities (mg/kg): Al, 50; Fe, 100; Si, 30; Cd, 10; Ni, 120; Cu, 10; Co, 10; Zn, 10; Cr, 10; Mn, 10; Mg, 150. |
SMILES |
[Be+2].[Cl-].[Cl-] |
SMILES canonique |
[Be+2].[Cl-].[Cl-] |
Point d'ébullition |
968 °F at 760 mm Hg (sublimes) (USCG, 1999) 482 °C |
Color/Form |
White-yellow orthorhombic crystals White to faintly yellow, orthorhombic crystals or crystalline mass Colorless, deliquescent needles or orthorhombic crystals Crystallizes in asbestos-like matted needles |
Densité |
1.9 at 77 °F (USCG, 1999) 1.90 g/cu cm 1.9 g/cm³ |
melting_point |
824 °F (USCG, 1999) 415 °C 399 °C |
| 7787-47-5 | |
Description physique |
Beryllium chloride is a white to green solid with a sharp odor. (USCG, 1999) COLOURLESS-TO-YELLOW CRYSTALS. |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Solubilité |
In water, 71.5 g/100 g water at 25 °C Very soluble in water with evolution of heat Soluble in ethanol, ethyl ether, pyridene; insoluble in benzene, toluene Soluble in carbon disulfide Solubility in water, g/100ml at 25 °C: 71,5 |
Synonymes |
eryllium chloride beryllium chloride ((7)BeCl2) |
Pression de vapeur |
1 mm Hg at 291 °C (sublimes) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


